molecular formula C16H17FN2O2 B15282119 N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide CAS No. 2096986-19-3

N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide

Cat. No.: B15282119
CAS No.: 2096986-19-3
M. Wt: 288.32 g/mol
InChI Key: XTSAQFHGCBVPMB-UHFFFAOYSA-N
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Description

N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is a substituted acetamide derivative characterized by:

  • Amino group (-NH₂): Positioned at the meta position (C5), enabling hydrogen bonding and influencing electronic properties.
  • Methyl group (-CH₃): At the meta position (C3), contributing to steric effects and molecular stability.
  • Acetamide moiety (-NHCOCH₃): A common pharmacophore in bioactive molecules, facilitating interactions with biological targets.

Properties

CAS No.

2096986-19-3

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

N-[5-amino-2-[(4-fluorophenyl)methoxy]-3-methylphenyl]acetamide

InChI

InChI=1S/C16H17FN2O2/c1-10-7-14(18)8-15(19-11(2)20)16(10)21-9-12-3-5-13(17)6-4-12/h3-8H,9,18H2,1-2H3,(H,19,20)

InChI Key

XTSAQFHGCBVPMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetamide group.

    Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Nucleophilic substitution reactions involving the aromatic ring.

    Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.

Scientific Research Applications

N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison
Compound Name/ID Substituents/Features Biological Activity/Properties
Target Compound 5-amino, 4-fluorobenzyloxy, 3-methylphenyl, acetamide Inferred potential CNS activity (structural analogy to anticonvulsants)
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 4-fluorobenzyloxy, benzothiazole, triazole-thioether ED₅₀ = 54.8 mg/kg (MES test), high protective index (PI = 8.96)
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F-phenyl, diphenylacetamide Stabilized crystal packing via N–H···O hydrogen bonds; used as ligand in coordination chemistry
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Fluorobenzyl, pyrimidoindole, methoxyphenyl Complex heterocyclic system; potential kinase inhibition inferred from structure
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino, 4-methoxyphenyl, acetamide Laboratory research use; no direct activity data
Substituent Impact Analysis
  • Fluorobenzyloxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 5j vs. non-fluorinated benzothiazoles) . Electron-withdrawing fluorine may polarize the benzyloxy group, influencing binding to targets like GABA receptors in anticonvulsant activity .
  • Methyl Group (C3) :
    • Reduces rotational freedom compared to bulkier substituents (e.g., diphenylacetamide in ), possibly enhancing conformational stability.

Pharmacological and Physicochemical Properties

Crystallography and Solubility
  • Crystal Packing :
    • Meta-substituted trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃) form asymmetric units influenced by electron-withdrawing groups, suggesting the target compound’s 4-fluorobenzyloxy group may similarly stabilize crystal lattices .
  • Hydrogen Bonding: N–H···O interactions in N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide enhance solubility compared to non-polar analogs . The target compound’s amino and acetamide groups may facilitate similar interactions.

Biological Activity

N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 5 amino 2 4 fluorobenzyl oxy 3 methylphenyl}acetamide}

This structure includes an amine group, a methoxy group, and a fluorobenzyl moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potency in the micromolar range.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This is supported by:

  • Caspase Activation : Increased levels of activated caspases were noted in treated cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest, indicating disruption of normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antibacterial activity against gram-positive and gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Escherichia coli17.0 ± 0.329.1 ± 0.2

These results indicate that while the compound is effective, it may not be as potent as traditional antibiotics.

Study 1: Anticancer Efficacy

A study conducted by [source] evaluated the effects of this compound on MCF-7 cells. The findings indicated:

  • Cytotoxicity : Significant reduction in cell viability at concentrations above 10 µM.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found:

  • Inhibition Zones : The compound exhibited moderate antibacterial activity with inhibition zones comparable to lower concentrations of Streptomycin.
  • Synergistic Effects : Combination studies suggested enhanced activity when used with other antimicrobial agents.

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